molecular formula C22H19ClN4O2 B2655871 N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261018-40-9

N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2655871
CAS No.: 1261018-40-9
M. Wt: 406.87
InChI Key: KAEKFJQZYBZSRP-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Computational Analysis

Research into compounds with oxadiazole and pyrrol moieties, similar to the specified chemical, has been conducted to understand their structural and electronic properties. Studies involving spectroscopic techniques and quantum mechanical calculations have been pivotal in analyzing these compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their non-linear optical (NLO) activity, which is crucial for developing advanced materials for photovoltaic applications (Mary et al., 2020).

Pharmacological Potential

Compounds featuring the oxadiazole ring, as part of their structure, have been explored for their pharmacological potential, including anti-inflammatory, analgesic, and antitumor properties. The computational and pharmacological evaluation of heterocyclic derivatives has shown significant results in toxicity assessment, tumor inhibition, and as potential treatments for inflammation and pain, highlighting their therapeutic relevance (Faheem, 2018).

Molecular Docking Studies

Molecular docking studies are instrumental in identifying the binding efficiencies and interactions of these compounds with biological targets. For instance, benzothiazolinone acetamide analogs have been synthesized and assessed for their binding affinity towards enzymes like Cyclooxygenase 1 (COX1), indicating their potential as inhibitors with therapeutic applications (Mary et al., 2020).

Anticancer Activity

The synthesis and evaluation of novel derivatives containing chloro, fluoro, and other functional groups have been conducted to explore their anticancer activity. Such studies are critical for the discovery of new therapeutic agents capable of inhibiting tumor growth and inducing apoptosis in cancer cells (Sunder et al., 2013).

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-15-7-9-17(10-8-15)21-25-22(29-26-21)19-6-3-11-27(19)14-20(28)24-13-16-4-2-5-18(23)12-16/h2-12H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEKFJQZYBZSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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